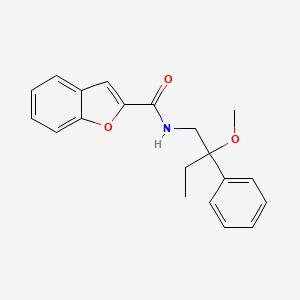

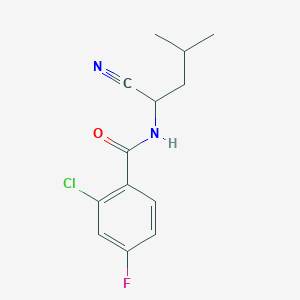

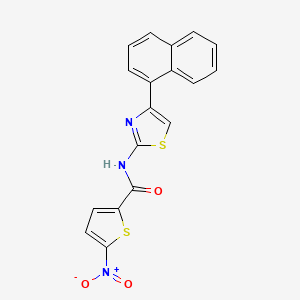

(Z)-3-((4-isopropylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound , (Z)-3-((4-isopropylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile, is a multifaceted molecule that likely exhibits a range of interesting chemical and physical properties due to its complex structure. While the provided papers do not directly discuss this specific compound, they do provide insights into similar molecules that can help us infer some aspects of its behavior.

Synthesis Analysis

The synthesis of related acrylonitrile compounds typically involves the formation of a C=C bond with Z geometry, as seen in the synthesis of (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile . The process may involve linking aromatic rings with an acrylonitrile group, which is planar and exhibits specific dihedral angles with respect to the attached ring systems. The synthesis of (Z)- and (E)-pyrazolylacrylonitriles and their evaluation as novel antioxidants also provides a method for the synthesis of Z-geometry acrylonitriles, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives is characterized by the presence of a planar acrylonitrile group. In the case of (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, the dihedral angles between the acrylonitrile unit and the attached ring systems are significant, which suggests that similar steric considerations would be relevant for the compound . The presence of aromatic rings and heteroatoms in the structure is likely to influence the overall molecular geometry and electronic distribution.

Chemical Reactions Analysis

The reactivity of acrylonitrile derivatives can be influenced by the substituents attached to the acrylonitrile group. For instance, the presence of an indole or pyrazolyl group can affect the molecule's reactivity towards nucleophiles and electrophiles. The paper on pyrazolylacrylonitriles discusses the isomerization of Z- to E-acrylonitriles under basic conditions, which could be a relevant reaction for the compound , depending on its substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile derivatives are determined by their molecular structure. The planarity of the acrylonitrile group and the nature of the substituents can affect properties such as solubility, melting point, and reactivity. Intermolecular interactions, such as hydrogen bonding, can also play a role in the compound's physical state and its behavior in solution, as seen in the formation of head-to-tail chains in the crystal structure of a related compound . The presence of aromatic rings and heteroatoms can influence the compound's UV-Vis and IR spectra, as well as its NMR characteristics.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Transformations

Research on similar compounds has explored synthetic methodologies and chemical transformations. For instance, the reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles with lithium aluminum hydride results in the formation of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, demonstrating the versatility of acrylonitrile derivatives in organic synthesis (Frolov et al., 2005). Furthermore, the efficient one-pot synthesis of substituted 2-aminothiophenes with coumarin–thiazole scaffolds highlights the importance of integrating these moieties for creating novel heterocyclic compounds under environmentally benign conditions (Kavitha et al., 2018).

Antimicrobial Applications

The incorporation of coumarin–thiazole derivatives into polymers, such as polyurethane coatings, has been shown to impart significant antimicrobial properties. This indicates the potential of these compounds in developing antimicrobial surfaces, which could have wide-ranging applications in healthcare, food safety, and materials science (El‐Wahab et al., 2014).

Antiproliferative and Anticancer Research

The study of heterocyclic systems derived from 3-(3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-2H-chromen-2-one, similar in structure to the queried compound, has revealed significant antiproliferative activity against cancer cell lines. This suggests the potential of these compounds in anticancer research, offering insights into the development of new therapeutic agents (Kaddah et al., 2021).

Eigenschaften

IUPAC Name |

(Z)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2S/c1-15(2)16-7-9-19(10-8-16)26-13-18(12-25)23-27-21(14-30-23)20-11-17-5-3-4-6-22(17)29-24(20)28/h3-11,13-15,26H,1-2H3/b18-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHMJBNRSZXUQK-AQTBWJFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-((4-isopropylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2543725.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)

![N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide](/img/structure/B2543736.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543746.png)